5'-Cytidylic acid

Übersicht

Beschreibung

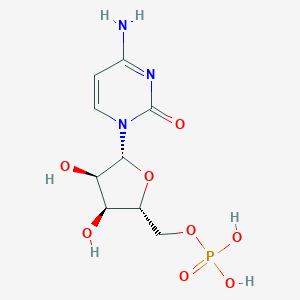

It is an ester of phosphoric acid with the nucleoside cytidine, consisting of a phosphate group, the pentose sugar ribose, and the nucleobase cytosine . This compound plays a crucial role in various biological processes, including the synthesis of RNA and DNA.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The chemical synthesis of cytidine-5’-monophosphate involves the reaction between cytidine and phosphorus oxychloride or other phosphorylation agents at temperatures ranging from -15°C to -5°C under normal pressure. The reaction is terminated by adding ice water, followed by hydrolysis at 0-5°C. The product is then extracted with an alkyl halide, and the organic phase is separated and distilled to recover the extracting agent and organic solvent. The water phase is neutralized to pH 3-4 and cooled to crystallize the cytidine-5’-monophosphate .

Industrial Production Methods

In industrial settings, cytidine-5’-monophosphate is often produced using engineered Escherichia coli strains. These strains are modified to enhance cytidine biosynthesis by deleting specific genes involved in competing pathways and negative regulation. The yield of cytidine-5’-monophosphate can be significantly increased by blocking its phosphorylation and overexpressing rate-limiting step genes .

Analyse Chemischer Reaktionen

Enzymatic Phosphorylation

CMP kinase phosphorylates CMP to CDP using ATP/GTP as phosphate donors . UMP-CMP kinase 2 also modulates antiviral responses by interacting with nucleotide analogs .

Acidic/Basic Hydrolysis

CMP undergoes hydrolysis under extreme pH conditions:

-

Acidic Hydrolysis : Cleaves glycosidic bonds, releasing cytosine and ribose-5-phosphate .

-

Alkaline Hydrolysis : Targets 2'/3'-phosphodiester linkages, yielding cytidine and phosphate .

Enzymatic Hydrolysis

-

Ribonuclease A : Binds CMP at 2.3 Å resolution, cleaving RNA via 2'-phosphate intermediate formation .

-

Venom Phosphodiesterase : Hydrolyzes CMP to cytidine-5'-phosphate, confirming 5'-regioselectivity .

Isoprenoid Precursor Pathway

In Campylobacter jejuni, bifunctional enzyme IspD/IspF converts CDP-ME2P to ME-CPP, releasing CMP :

Thermus thermophilus homologs show similar activity with 16519.835 Da molecular weight .

Polymerization and Condensation

Heating CMP with polyphosphoric acid forms oligomers (avg. chain length 5.6 residues) :

| Property | Value | Source |

|---|---|---|

| Reaction Conditions | 100°C, polyphosphoric acid | |

| Oligomer Length | 5–6 residues | |

| Linkage Type | 5'-phosphodiester (70%) | |

| Byproducts | 2'/3'-phosphodiester (30%) |

Stability and Reactivity Profile

Analytical Characterization Data

| Technique | Key Findings | Source |

|---|---|---|

| X-ray Crystallography | 2.3 Å resolution of RNase A-CMP complex | |

| HPLC | >98% purity post-synthesis | |

| Collision Cross Section | 163.2–168.8 Ų (M±H/Na adducts) |

Wissenschaftliche Forschungsanwendungen

Cytidine-5’-monophosphate has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of various nucleotide derivatives.

Biology: Plays a role in RNA and DNA synthesis, serving as a substrate for kinases.

Industry: Employed in the food industry as an additive and in the pharmaceutical industry for drug synthesis.

Wirkmechanismus

Cytidine-5’-monophosphate exerts its effects primarily through its role as a substrate in enzymatic reactions. It is phosphorylated by uridine-cytidine kinase to form cytidine diphosphate, which is further phosphorylated to cytidine triphosphate. These nucleotides are essential for RNA and DNA biosynthesis. The compound also interacts with various enzymes involved in nucleotide metabolism .

Vergleich Mit ähnlichen Verbindungen

Cytidine-5’-monophosphate is unique among nucleotides due to its specific structure and function. Similar compounds include:

Deoxycytidine Monophosphate: Lacks an oxygen atom on the ribose sugar.

Uridine Monophosphate: Contains uracil instead of cytosine as the nucleobase.

These compounds share similar roles in nucleotide metabolism but differ in their specific functions and applications.

Biologische Aktivität

5'-Cytidylic acid, also known as cytidine monophosphate (CMP), is a nucleotide that plays a crucial role in various biological processes, including RNA synthesis, metabolism, and cellular signaling. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables, case studies, and research findings.

Biological Functions

1. Role in Nucleotide Metabolism

this compound is involved in the synthesis of RNA and serves as a precursor for other nucleotides. It participates in the de novo synthesis pathway for pyrimidine nucleotides, which are essential for nucleic acid formation.

2. Cellular Signaling

Research indicates that CMP can act as a signaling molecule in various cellular processes. It has been shown to influence the activity of certain enzymes and receptors, thereby playing a role in signal transduction pathways.

3. Interaction with Metal Ions

Studies have demonstrated that this compound interacts with metal ions such as Mg²⁺ and Ca²⁺, which can affect its stability and biological activity. These interactions are critical for its function in enzymatic reactions and structural integrity within nucleic acids .

Case Studies

-

Enzymatic Activity

A study on the enzymatic activity of cytidine monophosphate showed that it is involved in the biosynthesis of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), two key intermediates in the synthesis of isoprenoid compounds . The enzyme responsible for this conversion has been identified as 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase. -

Clinical Implications

Research has highlighted the potential role of CMP in treating conditions related to nucleotide deficiencies. For instance, individuals with hereditary hemolytic anemia and pyrimidine 5'-nucleotidase deficiency exhibit altered CMP metabolism, leading to clinical manifestations that could be targeted through therapeutic interventions involving CMP supplementation .

Data Table: Biological Activities of this compound

Eigenschaften

IUPAC Name |

[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N3O8P/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IERHLVCPSMICTF-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N3O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30811-80-4 | |

| Record name | Polycytidylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30811-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50889322 | |

| Record name | Cytidine 5′-monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50889322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cytidine monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000095 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

63-37-6 | |

| Record name | Cytidine 5′-monophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cytidine monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cytidine-5'-Monophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03403 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5'-Cytidylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cytidine 5′-monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50889322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5'-CYTIDYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F469818O25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cytidine monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000095 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

233 °C | |

| Record name | Cytidine-5'-Monophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03403 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cytidine monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000095 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.